3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol
Description
Properties
IUPAC Name |
3-[(5-anilino-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-8-4-7-14-10-11(15-9-5-2-1-3-6-9)17-13-12(16-10)18-21-19-13/h1-3,5-6,20H,4,7-8H2,(H,14,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLPEYQBDKULJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol typically involves the formation of the oxadiazole and pyrazine rings followed by their functionalization. One common method involves the reaction of aniline with a suitable oxadiazole precursor under controlled conditions to form the anilino-oxadiazole intermediate. This intermediate is then reacted with a pyrazine derivative to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Mitochondrial Uncouplers and Metabolic Disorders
Mitochondrial uncouplers are compounds that disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure. Recent studies have highlighted the potential of 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol as a mitochondrial uncoupler:
- Mechanism of Action : The compound's structure allows it to facilitate proton transport across the mitochondrial membrane, thereby increasing basal metabolic rate and reducing fat accumulation. This mechanism is particularly relevant in conditions such as nonalcoholic steatohepatitis (NASH) and obesity .
- Research Findings : In vitro studies demonstrated that derivatives of this compound could elicit significant increases in oxygen consumption rates (OCR), indicating effective uncoupling activity. For instance, a derivative exhibited an EC50 value of 2.5 µM with a maximum OCR increase of 343% .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential:
- Substituent Effects : Variations in substituents on the aniline moiety significantly influence the compound's potency and efficacy. For example, electron-withdrawing groups such as trifluoromethyl enhance uncoupling activity compared to electron-donating groups .
- Synthesis of Analogues : Researchers have synthesized multiple analogues to explore their biological activity. The introduction of different functional groups has led to compounds with improved metabolic effects and reduced toxicity profiles .
Therapeutic Implications
The therapeutic applications of this compound extend to various metabolic disorders:
Case Studies
Several case studies provide insights into the effectiveness of compounds related to this compound:
- Study on NASH Models : In a streptozotocin-induced mouse model of NASH, analogues demonstrated significant reductions in liver triglyceride levels and inflammatory markers .
- Clinical Trials : Preliminary clinical trials involving similar compounds have shown promising results in improving metabolic parameters in patients with obesity-related conditions .
Mechanism of Action
The mechanism of action of 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol: Shares a similar core structure but differs in functional groups.
9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazole: Contains a carbazole moiety instead of the propanol group.
Uniqueness
3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol is part of a class of small molecules that have shown potential in various biological applications, particularly in the treatment of metabolic disorders such as nonalcoholic steatohepatitis (NASH). This article reviews the biological activity of this compound, its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole and pyrazine moiety. Its molecular formula is , and it has a molecular weight of approximately 342.4 g/mol. The presence of the phenylamino group is critical for its biological activity.
The primary mechanism through which this compound exerts its effects is through mitochondrial uncoupling. Mitochondrial uncouplers are agents that disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and decreased lipid accumulation. This mechanism is particularly beneficial in conditions like NASH where lipid metabolism is disrupted.
In Vitro Studies
Research has demonstrated that derivatives of oxadiazolo[3,4-b]pyrazine exhibit significant increases in cellular metabolic rates. For instance, one study reported that a related compound showed an EC50 value of 190 nM in L6 myoblast cells, indicating potent activity in enhancing mitochondrial respiration .
Table 1 summarizes the biological activity data for various derivatives:
| Compound | EC50 (nM) | Cell Type | Effect on Metabolism |
|---|---|---|---|
| 10b | 190 | L6 Myoblast | Increased OCR by 2-fold |
| 12i | 4300 | L6 Myoblast | Improved liver markers |
| 10v | 270 | Rat Hepatocytes | Enhanced OCR |
In Vivo Studies
In vivo studies using the STAM mouse model for NASH have shown promising results. For instance, administration of compound 12i at a dosage of 25 mg/kg/day resulted in significant reductions in liver triglyceride levels and improvements in liver function markers such as alanine aminotransferase (ALT) and NAFLD activity score .
Structure-Activity Relationship (SAR)
The SAR studies indicate that both the oxadiazole and pyrazine moieties are essential for maintaining biological activity. Modifications to the aniline substituent can significantly affect potency. For example, replacing the aniline moiety with different functional groups has shown varied effects on activity; specifically, polar groups tend to be less tolerated while certain halogen substitutions enhance potency .
Case Studies
- Case Study on NASH Treatment : A study involving compound 10b demonstrated its efficacy in reducing liver fat accumulation by enhancing mitochondrial function. The results indicated a significant decrease in liver triglycerides and inflammation markers after treatment with this compound .
- Anti-Proliferative Effects : Another investigation into related oxadiazole derivatives revealed their potential as anti-proliferative agents against various cancer cell lines. Compound modifications led to varying degrees of cytotoxicity, with some derivatives outperforming standard chemotherapeutics .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-((6-(Phenylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino)propan-1-ol?
Answer:
The compound can be synthesized via nucleophilic substitution of 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine precursors. A general "one-pot" procedure involves:
Step A : Reacting the dichloro precursor with phenylamine to introduce the phenylamino group at position 2.
Step B : Substituting the remaining chlorine at position 5 with 3-aminopropan-1-ol under basic conditions (e.g., triethylamine in dichloromethane at 40°C).
Purification typically employs reverse-phase chromatography (C18 column, acetonitrile/water) to isolate the final product .
Basic: How does the propanolamine substituent influence the compound’s physicochemical and pharmacokinetic properties?
Answer:
The propanolamine group (-NH-CH2-CH2-CH2-OH) enhances:
- Solubility : The hydroxyl group increases hydrophilicity, improving aqueous solubility for in vitro assays.
- Bioavailability : The flexible alkyl chain facilitates membrane permeability, as seen in structurally similar mitochondrial uncouplers like BAM15 .
- Metabolic Stability : The primary alcohol is less prone to rapid oxidation compared to tertiary alcohols, as observed in SAR studies of pyrazole derivatives .
Advanced: What in vitro assays are optimal for quantifying mitochondrial uncoupling activity?
Answer:
Key methodologies include:
- Oxygen Consumption Rate (OCR) : Measure uncoupling efficiency using Seahorse XF Analyzers in L6 myoblasts or HEK293 cells. A 1.5–2-fold increase in OCR indicates potent uncoupling .
- TMRE Staining : Quantify mitochondrial membrane potential loss via fluorescence microscopy or flow cytometry. A 50% reduction in TMRE signal at 10 μM suggests significant depolarization .
- ATP Synthase Inhibition Control : Validate specificity by co-treating with oligomycin to distinguish uncoupling from ATP synthase inhibition .
Advanced: How to design a structure-activity relationship (SAR) study for analogs targeting metabolic diseases?
Answer:
Core Modifications : Test tolerance for substituents at positions 5 and 6 of the oxadiazolopyrazine core. For example, replace phenylamino with heteroaryl groups (e.g., pyridyl) to assess steric and electronic effects .
Side-Chain Optimization : Systematically vary the propanolamine chain length (e.g., ethoxy vs. propoxy) and introduce branching to balance solubility and membrane penetration .
In Vitro Screening : Prioritize analogs with EC50 ≤ 5 μM in OCR assays and >80% mitochondrial depolarization at non-toxic doses (LD50 > 100 μM in HepG2 cells) .
Advanced: What in vivo models are suitable for evaluating therapeutic efficacy in metabolic disorders?
Answer:
- Diet-Induced Obesity (DIO) Mice : Administer 25 mg/kg/day orally for 8 weeks. Efficacy is confirmed by ≥20% reduction in body fat mass without altering food intake or lean mass, as demonstrated for BAM15 .
- STAM Mouse Model of NASH : Assess liver-specific effects via histopathology (NAFLD Activity Score) and biomarkers (ALT reduction ≥30%, liver triglycerides ≤100 mg/dL) .
- Thermoneutrality Controls : Conduct studies at 30°C to eliminate confounding effects of adaptive thermogenesis .
Advanced: How to resolve contradictory data on mitochondrial toxicity profiles across studies?
Answer:
Cell Line Variability : Compare toxicity in primary hepatocytes vs. immortalized lines (e.g., HepG2), as metabolic activity differs significantly .
Assay Conditions : Standardize media (e.g., glucose/galactose shift) to isolate mitochondrial toxicity from glycolytic compensation .
Counter-Screens : Measure ATP levels (via luciferase assays) and lactate production to distinguish uncoupling from direct electron transport chain inhibition .
Species Differences : Validate findings in human-derived organoids if rodent data conflict with human cell line results .
Advanced: What analytical techniques are critical for characterizing this compound and its metabolites?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm regioselective substitution (e.g., δ 8.38 ppm for pyrazine protons) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 463.1285) and isotope patterns for purity ≥95% .
- HPLC-PDA : Monitor metabolic stability in liver microsomes using C18 columns (retention time ~12 min) with UV detection at 254 nm .
Advanced: How to assess off-target effects on mitochondrial biogenesis and oxidative stress pathways?
Answer:
- PGC-1α Activation : Perform ChIP-qPCR with histone H3K27ac antibodies to quantify promoter binding in HEK293 cells .
- ROS Measurement : Use MitoSOX Red fluorescence to detect superoxide levels; a >50% increase indicates oxidative stress .
- Mitophagy Markers : Immunoblot for LC3-II/LC3-I ratio and Parkin translocation to confirm autophagy induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
